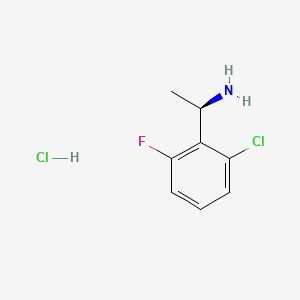

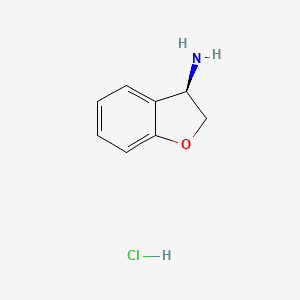

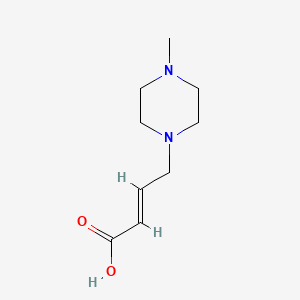

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would detail the chemical reactions and processes used to synthesize the compound. It would include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s acid/base properties, redox potential, and reactivity would also be studied .Applications De Recherche Scientifique

Synthesis of Benzofuran Derivatives

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride has been instrumental in the synthesis of various benzofuran derivatives. A study highlighted the use of a bifunctional primary amine-squaramide catalyst for the enantioselective intramolecular Michael addition of keto-enones, leading to the stereocontrolled construction of trans-dihydrobenzofuran skeletons (Liu et al., 2013). Another research described the conversion of propargyl amines to 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans under mild conditions, highlighting the significance of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride in creating 2-substituted benzofuran derivatives (Wongsa et al., 2013).

Catalysis in Organic Reactions

The compound is a key player in catalysis, facilitating organic reactions essential for synthesizing various molecular structures. It has been used in primary amine-thiourea organocatalyzed intramolecular Michael addition for synthesizing trans-dihydrobenzofurans (Lu et al., 2012). Furthermore, it has been utilized in the Pd/TY-Phos-catalyzed asymmetric Heck/Tsuji-Trost reaction, offering a pathway to chiral substituted 2,3-dihydrobenzofurans, crucial in the synthesis of natural products and pharmaceutical molecules (Tu et al., 2023).

Pharmaceutical Intermediate Synthesis

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride has been employed in synthesizing pharmaceutical intermediates. For instance, a study detailed a new approach to R-(+)-2-ethyl-2,3-dihydrofuran carboxylic acid, a direct precursor of (+)-efaroxan, an α2 adrenoreceptor antagonist used in treating neurodegenerative diseases (Silveira & Coelho, 2005).

Diversity-Oriented Synthesis

The compound is also a staple in diversity-oriented synthesis, creating libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, which are core components in many biologically active compounds, including approved drugs. Efficient synthetic protocols have been developed using (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, which facilitate the preparation of these libraries (Qin et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRJMBYBAPVRHB-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2O1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride | |

CAS RN |

1810074-72-6 |

Source

|

| Record name | 3-Benzofuranamine, 2,3-dihydro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

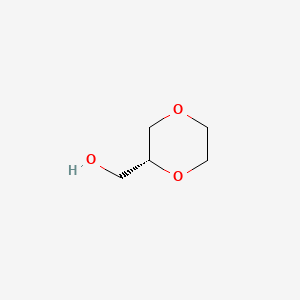

![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)